

In-Depth Technical Guide to Terbutaline-d3: Properties, Analysis, and Biological Role

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Terbutaline-d3**, a deuterated analog of the bronchodilator Terbutaline. It covers its chemical identity, its use as an internal standard in bioanalytical methods, and the pharmacological context of its parent compound, Terbutaline. This document is intended to be a valuable resource for professionals in drug development and research, offering detailed information on its properties, analytical methodologies, and biological significance.

Core Chemical and Physical Data

Terbutaline-d3 is a stable, isotopically labeled form of Terbutaline, primarily utilized as an internal standard in quantitative analyses. While a specific CAS number is not consistently assigned, it is often referenced in relation to its unlabeled counterpart.

Property	Terbutaline-d3	Terbutaline
Chemical Name	5-(2-(tert-butylamino)-1- hydroxyethyl-1,2,2- d3)benzene-1,3-diol	5-[2-(tert-butylamino)-1- hydroxyethyl]benzene-1,3-diol
CAS Number	Not consistently available (NA)	23031-25-6[1][2]
Molecular Formula	С12Н16Д3NО3	C12H19NO3[1]
Molecular Weight	228.30 g/mol	225.28 g/mol [1]



Chemical Synonyms:

- 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol
- α-[(tert-butylamino)methyl]-3,5-dihydroxybenzyl-d3 alcohol
- 1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanol-d3

Pharmacokinetics of Terbutaline

The pharmacokinetic properties of the parent compound, Terbutaline, are crucial for understanding its clinical effects and for the design of bioanalytical studies where **Terbutaline-d3** is used.

Parameter	Value
Bioavailability (Oral)	14-15%
Time to Peak Plasma Concentration (Tmax) (Oral)	2-3 hours
Peak Plasma Concentration (Cmax) (5 mg oral dose)	8.5 ng/mL
Volume of Distribution	1.6 L/kg
Protein Binding	25%
Metabolism	Primarily via sulfation and glucuronidation
Elimination Half-life	11-16 hours
Excretion	Primarily in urine (approximately 60% as unchanged drug after parenteral administration)

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effects as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to smooth muscle relaxation.





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Caption: Signaling pathway of Terbutaline.

Experimental Protocols: Bioanalytical Method for Terbutaline in Human Plasma

The following is a detailed methodology for the quantification of Terbutaline in human plasma using a deuterated internal standard, such as **Terbutaline-d3**, by liquid chromatographytandem mass spectrometry (LC-MS/MS). This protocol is a composite of established methods and serves as a representative example.

- 1. Materials and Reagents:
- · Terbutaline reference standard
- Terbutaline-d3 (internal standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (drug-free, with anticoagulant)



- 2. Preparation of Stock and Working Solutions:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Terbutaline and Terbutaline-d3 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Terbutaline stock solution with 50% methanol
 to prepare working standard solutions at various concentrations for calibration curve and
 quality control samples.
- Internal Standard Working Solution: Dilute the Terbutaline-d3 stock solution with 50% methanol to a final concentration of 100 ng/mL.
- 3. Sample Preparation (Protein Precipitation):
- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (100 ng/mL **Terbutaline-d3**).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.



Parameter	Condition
Column	C18 column (e.g., 50 mm × 2.1 mm, 3.5 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Terbutaline: m/z 226.1 \rightarrow 152.1; Terbutaline-d3: m/z 229.1 \rightarrow 155.1
Collision Energy	Optimized for each transition
Dwell Time	100 ms

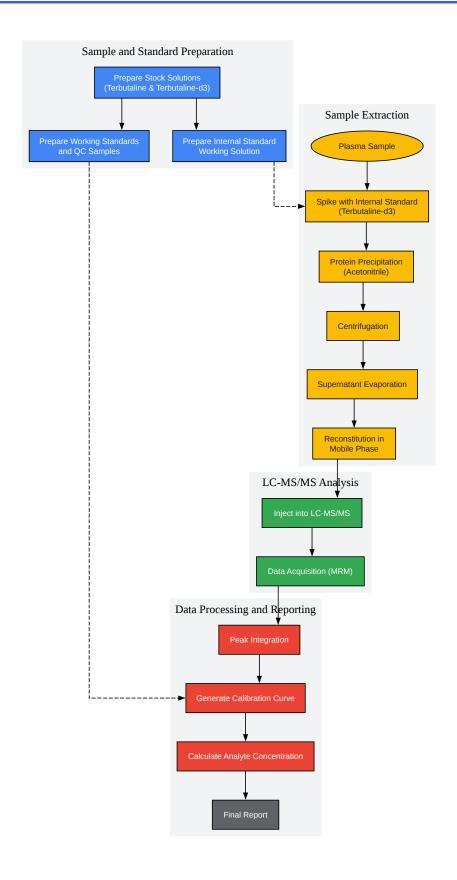
5. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study involving the quantification of Terbutaline using **Terbutaline-d3**.





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Caption: Bioanalytical workflow for Terbutaline.



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